![molecular formula C14H19N5O3 B2748957 4-ethyl-2,3-dioxo-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)piperazine-1-carboxamide CAS No. 2034405-66-6](/img/structure/B2748957.png)
4-ethyl-2,3-dioxo-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)piperazine-1-carboxamide
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Overview
Description
The compound “4-ethyl-2,3-dioxo-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)piperazine-1-carboxamide” is a complex organic molecule that contains several functional groups, including a piperazine ring, a pyrazolo[1,5-a]pyridine ring, and two carbonyl groups .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the piperazine ring, the introduction of the ethyl group, and the formation of the pyrazolo[1,5-a]pyridine ring. Unfortunately, without specific literature or patents detailing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The piperazine ring and the pyrazolo[1,5-a]pyridine ring would contribute to the rigidity of the molecule, while the carbonyl groups and the ethyl group would add some flexibility .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the conditions and the reagents used. The carbonyl groups could potentially undergo reactions such as reduction or nucleophilic addition. The piperazine ring could potentially undergo reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on factors such as its exact molecular structure and the presence of functional groups. For example, the presence of the piperazine ring could potentially make the compound more soluble in water .Scientific Research Applications
- Ethyl 2,3-dioxo-1,2,3,4-tetrahydroquinoline-4-carboxylate has been investigated for its antiviral potential. Researchers have explored its activity against specific viruses, aiming to identify novel therapeutic agents. Further studies are needed to understand its mechanism of action and potential clinical applications .
- Some derivatives of this compound exhibit promising anticancer properties. Researchers have studied their effects on cancer cell lines, exploring their potential as chemotherapeutic agents. The compound’s ability to inhibit specific enzymes involved in DNA synthesis and cell proliferation makes it an interesting candidate for further investigation .
- Ethyl 2,3-dioxo-1,2,3,4-tetrahydroquinoline-4-carboxylate serves as a building block for synthesizing various heterocyclic compounds. These derivatives can have diverse applications, including drug development, materials science, and catalysis .
- Researchers have explored the potential of this compound in treating neurological disorders. Its unique structure may interact with specific receptors or enzymes relevant to neurodegenerative diseases. Investigating its neuroprotective effects could lead to novel therapeutic strategies .
- Ethyl 2,3-dioxo-1,2,3,4-tetrahydroquinoline-4-carboxylate has been detected in various biological samples, including insect hemolymph, hindgut, and brain tissues. Metabolomic studies use such compounds as biomarkers to understand metabolic pathways and identify disease-related changes .
- Researchers have explored the compound’s interactions with enzymes, particularly thymidylate synthase (TS). Inhibition of TS affects DNA synthesis, making it relevant for cancer therapy. Investigating its binding affinity and specificity can provide insights into enzyme inhibition mechanisms .
Antiviral Research
Anticancer Properties
Synthesis of Heterocyclic Compounds
Therapeutic Agents for Neurological Disorders
Metabolomics and Biomarker Discovery
Chemical Biology and Enzyme Inhibition
Future Directions
Mechanism of Action
Mode of Action
The mode of action of this compound is not well understood at this time. Given its chemical structure, it may interact with its targets through a variety of mechanisms, potentially including binding to active sites, altering protein conformation, or interfering with substrate binding. These are speculative and require further investigation .
properties
IUPAC Name |
4-ethyl-2,3-dioxo-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O3/c1-2-17-7-8-18(13(21)12(17)20)14(22)16-10-4-6-19-11(9-10)3-5-15-19/h3,5,10H,2,4,6-9H2,1H3,(H,16,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYUBCSOPTJLYCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NC2CCN3C(=CC=N3)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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